molecular formula C11H19NO2 B8533546 N-(4-methylcyclohexyl)-acetylacetamide

N-(4-methylcyclohexyl)-acetylacetamide

Cat. No.: B8533546
M. Wt: 197.27 g/mol
InChI Key: HJGPVOZTYFYBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-acetylacetamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers specializing in [mention potential fields, e.g., organic synthesis, pharmaceutical development, or material science] can utilize this compound as a key intermediate or building block in chemical synthesis. Its structure, featuring both acetamide and acetylacetamide functional groups, suggests potential utility in [mention potential applications, e.g., the development of novel polymers, ligands for catalysis, or as a precursor for further chemical derivatization]. The mechanism of action for this compound is dependent on the specific research context and application. For full handling instructions, safety data, and specifications, please consult the product's Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-3-oxobutanamide

InChI

InChI=1S/C11H19NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14)

InChI Key

HJGPVOZTYFYBEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties among N-(4-methylcyclohexyl)-acetylacetamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not explicitly provided Likely C₁₀H₁₇NO₂ ~185 (estimated) 4-methylcyclohexyl on acetamide nitrogen
N-(4-Oxocyclohexyl)acetamide 27514-08-5 C₈H₁₃NO₂ 155.20 4-oxocyclohexyl (ketone group)
2-Chloro-N-(4-ethylcyclohexyl)acetamide 915924-28-6 C₁₀H₁₈ClNO 203.71 Chloro on acetamide; 4-ethylcyclohexyl
N-(4-Methoxyphenyl)acetamide 51-66-1 C₉H₁₁NO₂ 165.19 4-methoxyphenyl (aromatic ring)
Paracetamol (N-(4-hydroxyphenyl)acetamide) 103-90-2 C₈H₉NO₂ 151.16 4-hydroxyphenyl
Key Observations:

Substituent Effects on Polarity: The 4-oxocyclohexyl group in N-(4-Oxocyclohexyl)acetamide introduces a polar ketone, increasing water solubility compared to the non-polar 4-methylcyclohexyl group in the target compound . Aromatic analogs like N-(4-methoxyphenyl)acetamide and paracetamol exhibit distinct electronic properties due to resonance effects in the phenyl ring, influencing reactivity and biological activity .

Molecular Weight and Complexity :

  • Derivatives with larger substituents (e.g., ethyl or spiro rings, as in ’s N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide , MW 335.44) show increased steric hindrance and synthetic complexity .

Physicochemical Property Trends

  • Lipophilicity (LogP) :
    • The 4-methylcyclohexyl group in the target compound likely confers moderate lipophilicity (estimated LogP ~2.5–3.0), intermediate between the polar 4-oxocyclohexyl (LogP ~1.5) and hydrophobic 4-ethylcyclohexyl (LogP ~3.5) analogs .
  • Solubility :
    • Paracetamol’s hydroxyl group enhances aqueous solubility (LogP ~0.5), whereas chloro and ethyl substituents reduce it significantly .

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